N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a complex organic compound with a molecular formula of C27H25NO7 and a molecular weight of 475.49 Da This compound is characterized by its benzofuran and benzamide moieties, which are substituted with methoxy groups
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in oxidative stress and inflammation pathways. This binding can inhibit the activity of these enzymes or receptors, leading to a reduction in oxidative damage and inflammation .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide: This compound has a similar benzoyl group but differs in its hydrazinecarbothioamide moiety.
3,4-dimethoxybenzoic acid: This compound shares the dimethoxybenzoyl group but lacks the benzofuran and amide functionalities.
Properties
Molecular Formula |
C27H25NO7 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C27H25NO7/c1-15-21-13-18(28-27(30)17-10-19(31-2)14-20(11-17)32-3)7-9-22(21)35-26(15)25(29)16-6-8-23(33-4)24(12-16)34-5/h6-14H,1-5H3,(H,28,30) |
InChI Key |
LNZVPCWONDFXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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